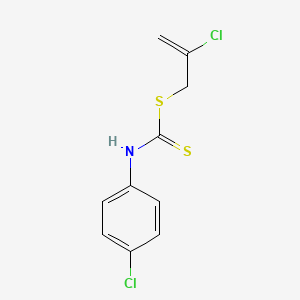
2-Chloroprop-2-en-1-yl (4-chlorophenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroprop-2-en-1-yl (4-chlorophenyl)carbamodithioate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (4-chlorophenyl)carbamodithioate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl (4-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroprop-2-en-1-yl (4-chlorophenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl (4-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the chloropropenyl group, which can react with thiol and amino groups on biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroprop-2-en-1-yl (4-fluorophenyl)carbamodithioate
- 2-Chloroprop-2-en-1-yl (3,4-dichlorophenyl)carbamodithioate
- 2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate
Uniqueness
2-Chloroprop-2-en-1-yl (4-chlorophenyl)carbamodithioate is unique due to the presence of both chloropropenyl and chlorophenyl groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62604-00-6 |
|---|---|
Molecular Formula |
C10H9Cl2NS2 |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
2-chloroprop-2-enyl N-(4-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H9Cl2NS2/c1-7(11)6-15-10(14)13-9-4-2-8(12)3-5-9/h2-5H,1,6H2,(H,13,14) |
InChI Key |
ZWYPCKKIXMUQNI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC(=S)NC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















